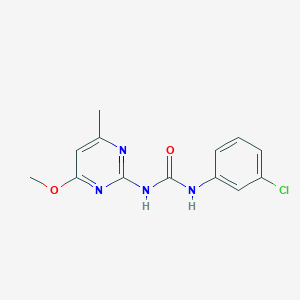
N-(3-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea, commonly known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. CMU belongs to the class of urea derivatives and has been found to possess a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of CMU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. CMU has been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. CMU has also been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of folate, a vitamin essential for DNA synthesis and repair.
Biochemical and physiological effects:
CMU has been found to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in several types of cancer cells. CMU has also been found to inhibit the growth of several types of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. CMU has also been found to possess antiviral properties, inhibiting the replication of several types of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMU has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties have been extensively studied. CMU has also been found to possess a range of interesting biochemical and physiological effects, making it a potential candidate for use in a variety of experiments. However, CMU also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Direcciones Futuras
There are several future directions for research on CMU. One possible direction is to further study its potential use as a herbicide. CMU has been found to possess herbicidal properties, and further research in this area could lead to the development of new, more effective herbicides. Another possible direction is to further study its potential use as an antibiotic. CMU has been found to inhibit the growth of several types of bacteria and fungi, and further research in this area could lead to the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential side effects.
Métodos De Síntesis
CMU can be synthesized by reacting 3-chloroaniline with 4-methoxy-6-methyl-2-aminopyrimidine in the presence of a suitable base, followed by reaction with phosgene. The resulting product is then treated with ammonia to yield CMU. The synthesis of CMU has been extensively studied, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
CMU has been found to possess a range of interesting scientific research applications. It has been studied for its potential use as a herbicide, as well as for its antitumor and antiviral properties. CMU has also been found to inhibit the growth of several types of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-6-11(20-2)17-12(15-8)18-13(19)16-10-5-3-4-9(14)7-10/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGAPPGMPMMRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)
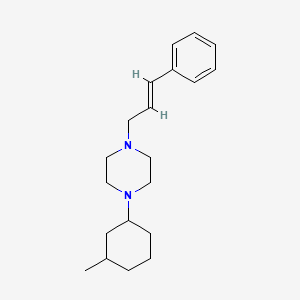
![6-{[4-(cyclopropylamino)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5461194.png)
![N-(2-furylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)
![3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5461201.png)
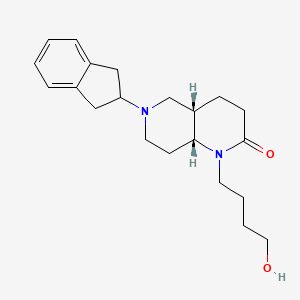
![4-[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5461217.png)
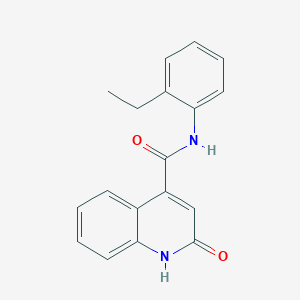
![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)
![6-ethyl-2-methoxy-3-{[(1-propylpiperidin-4-yl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5461233.png)
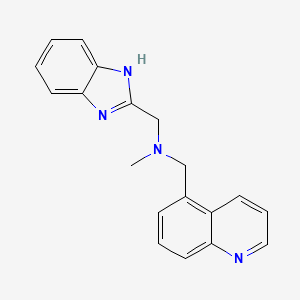
![2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide](/img/structure/B5461253.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461266.png)